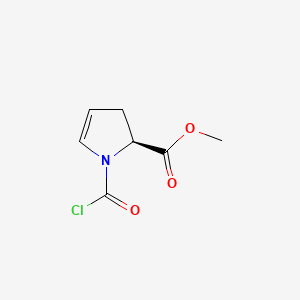
Suc-Phe-Ala-Ala-Phe-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-Phe-Ala-Ala-Phe-pNA is a chromogenic p-nitroanilide (pNA) substrate . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . The cleavage of this compound releases 4-nitroaniline, which is yellow in color and can be measured spectrophotometrically .
Synthesis Analysis
The synthesis of this compound has been reported . It has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi .Molecular Structure Analysis
The structural analysis of this compound has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis
This compound is a synthetic polypeptide that can serve as a substrate for the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22T, the alcalase ultra 2.5 L, and the thermolsyin type X .Physical and Chemical Properties Analysis
This compound is a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Wissenschaftliche Forschungsanwendungen
Protease-Substrat in der Enzymologieforschung
Suc-Phe-Ala-Ala-Phe-pNA, auch bekannt als Suc-FAAF-pNA, ist ein synthetisches Polypeptid, das in der Enzymologieforschung häufig als Substrat verwendet wird. Es dient als spezifisches und empfindliches Substrat für verschiedene Proteasen, einschließlich der Protease aus Aeribacillus pallidus VP3 (SPVP), der Serin-Alkalischen Protease aus Caldicoprobacter guelmensis (SAPCG) Stamm D2C22 T, Alcalase Ultra 2.5 L und Thermolysin Typ X .
2. Assay von Subtilisinen aus psychrophilen Bakterien Diese Verbindung wurde verwendet, um Subtilisine aus psychrophilen Bakterien zu testen, die Organismen sind, die in extrem kalten Umgebungen gedeihen. Solche Assays sind entscheidend, um die Anpassungen und Funktionen von Enzymen unter kalten Bedingungen zu verstehen .
Studium von Metalloproteinasen
Suc-FAAF-pNA wird im Studium von Metalloproteinasen wie Myroilysin verwendet, einer Metalloproteinase aus dem Tiefsee-Bakterium Myroides profundi. Diese Anwendung ist bedeutsam für die Erforschung der biochemischen Eigenschaften und potenziellen industriellen Anwendungen von Metalloproteinasen .
Substrat-gestützte Katalyse
Forscher haben this compound verwendet, um das Konzept der substratgestützten Katalyse mit gentechnisch veränderten bakteriellen Serin-Endopeptidasen wie Subtilisin zu testen . Diese Forschung kann zu Fortschritten in der Enzymgentechnik und Biokatalyse führen.
5. Protease-freier Assay von Peptidyl-Prolyl-Cis-Trans-Isomerasen (PPIasen) Als Standardsubstrat für FK-506-Bindungsproteine (FKBPs) und Cyclophiline, die Teil der PPIase-Gruppe sind, ermöglicht Suc-FAAF-pNA einen entkoppelten, protease-freien Assay der PPIase-Aktivität. Dies ist entscheidend, um die Rolle von PPIasen bei der Proteinfaltung und anderen zellulären Prozessen zu untersuchen .
Enzymkinetik und Hemmungsstudien
Aufgrund seiner Spezifität und Empfindlichkeit ist this compound ideal für Enzymkinetikstudien, bei denen es zur Bestimmung der Geschwindigkeit enzymatischer Reaktionen beiträgt. Es wird auch in Hemmungsstudien verwendet, um potenzielle Inhibitoren zu identifizieren, die die Enzymaktivität modulieren können .
Wirkmechanismus
Target of Action
Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.
Mode of Action
This compound acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .
Biochemical Pathways
The hydrolysis of this compound impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .
Result of Action
The hydrolysis of this compound by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Suc-Phe-Ala-Ala-Phe-pNA has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi . These applications suggest potential future directions for research and development involving this compound.
Biochemische Analyse
Biochemical Properties
Suc-Phe-Ala-Ala-Phe-pNA interacts with several enzymes, including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . These interactions involve the cleavage of the peptide bond in the substrate, leading to the release of pNA .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. The enzymatic cleavage of this substrate can influence cellular processes such as protein degradation and turnover
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. The substrate is cleaved by these enzymes, releasing pNA . This process can be influenced by peptidyl propyl cis-trans isomerase (PPIase), which catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Temporal Effects in Laboratory Settings
This compound has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Metabolic Pathways
It is known to serve as a substrate for various enzymes, but the specific metabolic pathways it participates in, and the enzymes or cofactors it interacts with, are not clearly defined .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPBQOIKFIIIX-MPPVQRIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron](/img/structure/B560835.png)
![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)
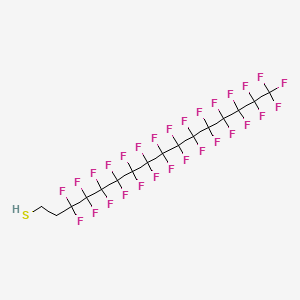

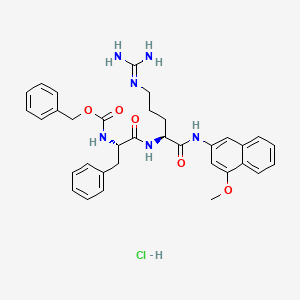
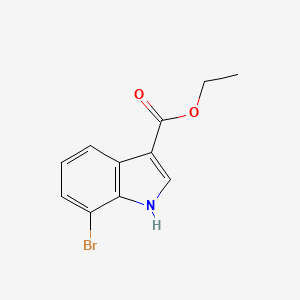
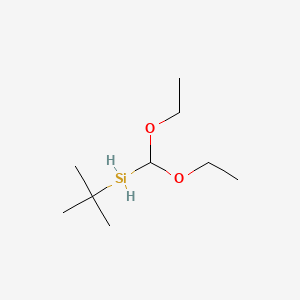
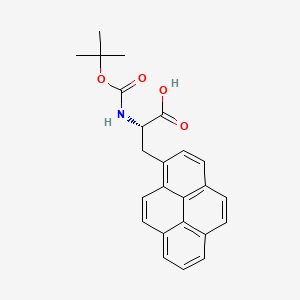
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
